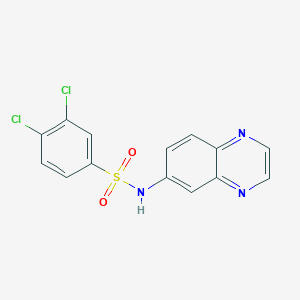

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S . It has a molecular weight of 354.22 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9Cl2N3O2S/c15-11-3-2-10 (8-12 (11)16)22 (20,21)19-9-1-4-13-14 (7-9)18-6-5-17-13/h1-8,19H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives, including 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide, have been extensively studied for their potential in medicinal chemistry. These compounds exhibit a wide variety of biological activities and are explored for their antimicrobial, antitumor, and corrosion inhibition properties. For example, they have been used as dyes, pharmaceuticals, and antibiotics such as echinomycin, levomycin, and actinoleutin. Some studies have focused on exploring the antitumoral properties of quinoxaline compounds, highlighting their significance in the development of new therapeutic agents (Pareek & Kishor, 2015).

Applications in Corrosion Inhibition

Quinoline and its derivatives, closely related to quinoxalines, have been widely used as anticorrosive materials. They demonstrate reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property makes them valuable in protecting metals from corrosion, illustrating their industrial application significance (Verma, Quraishi, & Ebenso, 2020).

Biomedical and Industrial Value

Quinoxaline derivatives possess a wide range of biomedical applications, including antimicrobial activities and chronic and metabolic diseases treatment. Their structure modification enables the development of compounds with significant medical value, showcasing their potential in addressing various health concerns (Pereira et al., 2015).

Optoelectronic Material Development

Research on quinazoline and pyrimidine derivatives, which share structural similarities with quinoxalines, has extended to their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies highlight the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, significantly contributing to the development of novel optoelectronic materials (Lipunova et al., 2018).

Properties

IUPAC Name |

3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCMLFCFMZPBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)

![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)

![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)

![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)